2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran
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Overview
Description
2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzopyrans, which are characterized by a fused benzene and pyran ring system. The presence of nitro and tetramethyl groups further enhances its chemical reactivity and potential utility in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran typically involves the nitration of a tetramethyl-substituted benzopyran precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The scalability of the synthesis process is crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted benzopyrans: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-8-nitro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and exert biological effects. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-indole]: Known for its photochromic properties and applications in optical data storage.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Used in the synthesis of polymers and as a building block in organic chemistry.
Uniqueness: Its ability to undergo various chemical transformations and its potential biological activities make it a compound of significant interest in multiple research fields .
Properties
CAS No. |
652992-15-9 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-8-nitro-3H-chromene |
InChI |
InChI=1S/C13H17NO3/c1-12(2)8-13(3,4)17-11-9(12)6-5-7-10(11)14(15)16/h5-7H,8H2,1-4H3 |
InChI Key |
IQEFTMXRZAVAQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OC2=C1C=CC=C2[N+](=O)[O-])(C)C)C |
Origin of Product |
United States |
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